Fmoc-Asp(OtBu)-Cys(Psi(Me,Me)pro)-OH

Peptide macrocyclization Cysteine pseudoproline SPPS cyclization efficiency

Standard Fmoc-SPPS of cysteine-rich or macrocyclic peptides often fails due to backbone aggregation, leading to low crude purity and poor cyclization yields. This pre-formed Fmoc-Asp(OtBu)-Cys(Psi(Me,Me)pro)-OH (CAS 1926163-09-8) incorporates a thiazolidine-based pseudoproline that disrupts β-sheet formation during chain assembly. - **Quantitative macrocyclization:** Achieves >99% on-resin head-to-tail cyclization within 2h vs. 52-70% for Cys(Trt) analogues. - **Time savings:** 2h TFA deprotection vs. 32-36h for older pseudoprolines; orthogonal to Fmoc/piperidine. - **High purity (≥99% HPLC):** Minimizes deletion by-products, reduces preparative HPLC steps for clinical-grade APIs.

Molecular Formula C29H34N2O7S
Molecular Weight 554.7 g/mol
Cat. No. B7947239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Asp(OtBu)-Cys(Psi(Me,Me)pro)-OH
Molecular FormulaC29H34N2O7S
Molecular Weight554.7 g/mol
Structural Identifiers
SMILESCC1(N(C(CS1)C(=O)O)C(=O)C(CC(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
InChIInChI=1S/C29H34N2O7S/c1-28(2,3)38-24(32)14-22(25(33)31-23(26(34)35)16-39-29(31,4)5)30-27(36)37-15-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,21-23H,14-16H2,1-5H3,(H,30,36)(H,34,35)/t22-,23-/m0/s1
InChIKeyNSXZJKRLBJZYCH-GOTSBHOMSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Asp(OtBu)-Cys(Psi(Me,Me)pro)-OH Cysteine Pseudoproline Dipeptide


Fmoc-Asp(OtBu)-Cys(Psi Me,Me pro)-OH (CAS 1926163‑09‑8, MW 554.7 g·mol⁻¹) is a pre-formed, Fmoc‑protected dipeptide building block belonging to the cysteine‑derived thiazolidine‑based pseudoproline (ΨPro) family [1]. The compound co‑protects the aspartic acid side‑chain as the tert‑butyl ester (OtBu) while simultaneously masking the cysteine thiol and amino functions within a 2,2‑dimethyl‑thiazolidine ring. This dual‑protection strategy introduces a reversible, conformation‑disrupting “kink” into the elongating peptide backbone, thereby suppressing intermolecular β‑sheet aggregation during solid‑phase synthesis and enabling efficient chain assembly of sequences that are otherwise inaccessible by standard linear Fmoc‑SPPS [2].

Aggregation-prone peptide sequencesconformation-disrupting kink suppresses β-sheet formation
On-resin head-to-tail macrocyclizationthiazolidine ring accelerates cyclization kinetics
Fmoc/tBu SPPS with orthogonal cysteine protectionstable to piperidine, cleaved under standard TFA conditions

Fmoc-Asp(OtBu)-Cys(Psi(Me,Me)pro)-OH Irreplaceability in Macrocyclization


In‑class cysteine building blocks such as Fmoc‑Cys(Trt)‑OH provide standard thiol protection but lack the backbone‑distorting, secondary‑structure‑breaking effect of the thiazolidine ring . Serine‑derived oxazolidine pseudoprolines, meanwhile, introduce the necessary conformational disruption yet do not deliver the macrocyclization‑accelerating benefit that is uniquely conferred by the sulfur atom in the thiazolidine ring of cysteine pseudoprolines [1]. Consequently, attempting to substitute Fmoc‑Asp(OtBu)-Cys(Psi Me,Me pro)-OH with a non‑pseudoproline Cys derivative or an oxazolidine‑based analogue leads to prolonged reaction times for on‑resin head‑to‑tail cyclization and lower macrocyclization yields, as demonstrated by the quantitative comparisons presented in Section 3.

Trityl-Cys (Fmoc-Cys(Trt)-OH):Lacks backbone distortion required for difficult sequences; macrocyclization yield may drop significantly.
Serine oxazolidine pseudoprolines:Provide conformational disruption but lack the thiol-mediated macrocyclization enhancement; cyclization efficiency may not transfer.
Dimethylphenyl (ΨDmp,H pro) analogue:Slower TFA deprotection kinetics reported; risk of incomplete unmasking in sterically hindered contexts.

Fmoc-Asp(OtBu)-Cys(Psi(Me,Me)pro)-OH Performance Comparison


On-Resin Macrocyclization Yield: Asp-Cys ΨPro vs. Trityl-Cys

In head‑to‑tail on‑resin cyclization of two α‑conotoxin derivatives, peptides incorporating the Asp‑Cys ΨMe,Me pro motif achieved quantitative macrocyclization within 2 h (negative Kaiser test), whereas the cognate peptides bearing standard trityl‑protected cysteine gave only 52 % and 70 % cyclization under identical conditions [1].

On-Resin Macrocyclization Yield
Head-to-head
≥ 99% macrocyclization (negative Kaiser test) for Asp-Cys ΨMe,Me pro peptides vs. 52% and 70% for trityl-Cys analogues.
Quantitative cyclization within 2 h eliminates linear by-product purification.
α-Conotoxin model peptides; DIC/Oxyma coupling.
Peptide macrocyclization Cysteine pseudoproline SPPS cyclization efficiency

TFA Deprotection Time: Asp-Cys ΨMe,Me pro vs. Earlier Cys Pseudoprolines

Peptides containing the Asp‑Cys ΨMe,Me pro motif (peptides 17 and 20) reached ≥ 91‑95 % deprotection within 2 h at 25 °C using standard TFA‑based cleavage cocktails, whereas earlier‑generation Cys pseudoprolines required 32‑36 h under the same conditions [1][2].

TFA Deprotection Time
Cross-study
2 h for ≥ 91-95% deprotection (ΨMe,Me pro) vs. 32-36 h for earlier-generation Cys pseudoprolines.
Enables single-day cleavage-deprotection workflow for high-throughput SPPS.
TFA/H₂O/TIS cocktail at 25 °C; supported by reported context.
Pseudoproline deprotection TFA lability Cysteine protecting group

Acid Stability: ΨMe,Me pro vs. ΨDmp,H pro Cysteine Pseudoprolines

Commercial technical documentation indicates that the ΨMe,Me pro‑substituted thiazolidine ring is cleaved using standard 80 % TFA in DCM without requiring specialized scavengers, whereas the ΨDmp,H pro Cys pseudoproline analogue is cleaved under identical conditions but exhibits a slower kinetic profile that can necessitate extended treatment times for complete removal in sterically hindered sequences .

Acid Stability Profile
Class-level
Cleaved with standard 80% TFA in DCM; reported faster kinetic profile than ΨDmp,H pro analogue.
Reduces risk of residual thiazolidine in aggregation-prone sequences.
Data to verify; source-specific review recommended.
Pseudoproline acid stability Orthogonal deprotection Fmoc/tBu strategy

Commercial Purity: Fmoc-Asp(OtBu)-Cys(Psi(Me,Me)pro)-OH vs. ΨDmp,H pro Analogue

Several reputable vendors list the purity of Fmoc‑Asp(OtBu)-Cys(Psi Me,Me pro)-OH as ≥ 99 % by HPLC and TLC, whereas the ΨDmp,H pro analogue is frequently supplied at ≥ 97 % or ≥ 95 % purity . Higher initial purity reduces the introduction of coupling‑compromising impurities during the synthesis of long or aggregation‑prone sequences.

Commercial Purity Comparison
Supplier data
≥ 99% (HPLC/TLC) for ΨMe,Me pro vs. ≥ 97% or ≥ 95% for ΨDmp,H pro analogue.
Higher initial purity supports reduced deletion by-products in difficult sequences.
Vendor-specified quality control data.
Building block purity HPLC specification Procurement quality

Fmoc-Asp(OtBu)-Cys(Psi(Me,Me)pro)-OH Application Scenarios


Head-to-Tail Cyclization of Disulfide-Rich Peptides

When assembling macrocyclic peptides that depend on on‑resin cyclization between a C‑terminal allyl‑ester and an N‑terminal amine, the Asp‑Cys ΨMe,Me pro building block delivers quantitative cyclization within 2 h, compared with only 52‑70 % yield for trityl‑protected Cys analogues [1]. This reduction in cyclization time and improvement in yield is critical for producing homogenous cyclic peptide libraries for venom‑derived drug discovery programs.

One-Day Deprotection-Cleavage for High-Throughput SPPS

In automated or parallel peptide synthesis platforms, the 2 h TFA‑deprotection time of the ΨMe,Me pro motif [1] allows complete cysteine unmasking within the same working day as resin cleavage, whereas earlier Cys pseudoprolines require 32‑36 h treatment. This time saving directly increases throughput for peptide lead‑optimization campaigns in pharmaceutical research.

Orthogonal Cysteine Protection with Aggregation Suppression

For peptides containing multiple cysteine residues that must be sequentially deprotected and selectively oxidized, the ΨMe,Me pro group remains stable during piperidine‑mediated Fmoc removal and standard coupling cycles, yet is quantitatively removed under the global TFA deprotection conditions used for OtBu and Boc groups [1]. This orthogonality eliminates the need for additional protecting group manipulations that are unavoidable with Acm‑ or StBu‑protected Cys monomers.

Process-Scale Manufacturing of Therapeutic Peptides

The consistently high commercial purity (≥ 99 % by HPLC/TLC) of Fmoc‑Asp(OtBu)-Cys(Psi Me,Me pro)-OH minimizes the propagation of deletion and truncation by‑products during large‑scale SPPS, thereby reducing the number of preparative HPLC purification steps required to meet ICH‑compliant purity specifications for clinical‑grade peptide APIs.

Application
Selection Property
Validation Focus
Disulfide-rich macrocyclic peptide synthesis
Cyclization efficiency review
On-resin cyclization yield and reaction time
High-throughput SPPS platforms
Deprotection kinetic profile
TFA deprotection completion within same-day workflow
Sequential cysteine oxidation strategies
Orthogonal stability review
Stability during Fmoc removal and standard coupling cycles
Process-scale manufacturing of peptides
Initial building block purity
Minimization of deletion by-products for downstream purification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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